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Compound of Interest

Compound Name: BAY1143572

Cat. No.: B1191584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of

BAY1143572 (Atuveciclib), a potent and highly selective inhibitor of Positive Transcription

Elongation Factor b (PTEFb)/CDK9, in various mouse xenograft models. The protocols and

data presented are intended to guide the design and execution of preclinical efficacy studies.

Mechanism of Action
BAY1143572 selectively targets CDK9, a key component of the PTEFb complex. This complex

plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal

domain of RNA Polymerase II (RNAPII), leading to productive transcript elongation.[1][2] In

many cancers, there is a dependency on the continuous transcription of short-lived anti-

apoptotic and pro-survival proteins such as MYC and MCL-1. By inhibiting CDK9, BAY1143572
prevents RNAPII-mediated transcription of these key oncogenes, leading to cell cycle arrest

and apoptosis in tumor cells.[3]
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Figure 1: Mechanism of action of BAY1143572 (Atuveciclib).

Data Presentation: In Vivo Efficacy of BAY1143572
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The following table summarizes the quantitative data from various mouse xenograft models

treated with BAY1143572.
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Cancer Type
Xenograft
Model (Cell
Line)

Dosing
Regimen

Key Outcomes Reference(s)

Acute Myeloid

Leukemia (AML)
MOLM-13

6.25 mg/kg, p.o.,

q.d.
T/C Ratio: 0.64 [4]

MOLM-13
12.5 mg/kg, p.o.,

q.d.

T/C Ratio: 0.49

(p<0.001)
[4]

MOLM-13
20 mg/kg, p.o.,

q.d.

Dose-dependent

antitumor

efficacy

[4]

MOLM-13
25 mg/kg, p.o.,

q.d.

Dose-dependent

antitumor

efficacy, well-

tolerated

[4]

MOLM-13

25 or 35 mg/kg,

p.o., 3 days on/2

days off

Intermittent

dosing schedule
[4]

Hepatocellular

Carcinoma

(HCC)

HuH7 Not specified

Significantly

slower tumor

growth compared

to vehicle

[3]

Esophageal

Adenocarcinoma
FLO-1, SKGT4 Not specified

Enhanced

radiation-induced

tumor regression

[5]

Triple-Negative

Breast Cancer

(TNBC)

General Model Not specified

Preclinical

rationale for

CDK9 inhibition

exists

[6][7]

Lymphoma

(MYC+)

General Model Not specified Preclinical

rationale for

CDK9 inhibition

[3]
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in MYC-driven

lymphomas

Abbreviations: p.o. - per os (oral administration); q.d. - quaque die (once daily); T/C Ratio -

Treatment/Control Ratio.

Experimental Protocols
The following are detailed protocols for establishing and utilizing mouse xenograft models to

evaluate the efficacy of BAY1143572.

General Experimental Workflow
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Figure 2: General workflow for a xenograft study.
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Cell Culture and Preparation
Cell Line Selection: Choose a cancer cell line with known sensitivity to CDK9 inhibition or

high expression of MYC. Examples include MOLM-13 (AML), HuH7 (HCC), FLO-1

(Esophageal), and various TNBC and Lymphoma cell lines.

Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine

serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.

Cell Harvesting: Harvest cells during the logarithmic growth phase. Wash with sterile

phosphate-buffered saline (PBS) and perform a cell count. Ensure cell viability is >95%.

Xenograft Model Establishment
Animal Model: Use immunodeficient mice (e.g., BALB/c nude, NOD/SCID) aged 6-8 weeks.

Acclimatization: Allow mice to acclimatize for at least one week before any procedures.

Tumor Cell Implantation:

Resuspend the prepared cells in a sterile solution (e.g., PBS or a 1:1 mixture of media and

Matrigel).

Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells (in a volume of 100-200 µL) into the

flank of each mouse.

Drug Formulation and Administration
Formulation: Prepare BAY1143572 in a suitable vehicle for oral administration. A common

vehicle is 0.5% methylcellulose in water.

Dosing: Based on preclinical data, effective doses in mice range from 6.25 mg/kg to 25

mg/kg administered daily.[4] Intermittent schedules such as 3 days on, 2 days off have also

been explored.[4]

Administration: Administer the formulated drug and vehicle control to the respective groups

via oral gavage.
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Efficacy Evaluation
Tumor Growth Measurement: Monitor tumor volume 2-3 times per week using digital

calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

[8][9]

Body Weight: Measure the body weight of the mice regularly as an indicator of toxicity.

Endpoint: The study may be terminated when tumors in the control group reach a

predetermined size (e.g., 1000-1500 mm³), or after a specified treatment duration.

Tumor Analysis: At the end of the study, tumors can be excised, weighed, and processed for

further analysis, such as pharmacodynamic biomarker assessment (e.g., levels of p-RNAPII,

MYC, and MCL-1).

Specific Protocols for Different Xenograft Models
Acute Myeloid Leukemia (AML) - MOLM-13 Xenograft
Model

Cell Implantation: Subcutaneously inject 2 x 10^6 MOLM-13 cells into the flank of female

NMRI nu/nu or NOD/SCID mice.[4]

Treatment Initiation: Begin treatment when tumors reach an average size of 23-38 mm².[4]

Dosage: Administer BAY1143572 orally at doses ranging from 6.25 to 25 mg/kg once daily.

[4]

Hepatocellular Carcinoma (HCC) - HuH7 Xenograft
Model

Cell Implantation: Subcutaneously inject 5 x 10^6 HuH7 cells mixed with Matrigel into the

flank of BALB/c nude mice.

Treatment Initiation: Start treatment when tumors are palpable and have reached a volume

of approximately 100 mm³.
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Dosage: While specific doses for BAY1143572 in this model are not detailed in the provided

search results, a starting point could be the dosages used in the AML model, with

adjustments based on tolerability and efficacy.

Triple-Negative Breast Cancer (TNBC) Xenograft Model
Cell Line Selection: Use established TNBC cell lines such as MDA-MB-231.

Cell Implantation: Orthotopically implant 1 x 10^6 to 5 x 10^6 cells into the mammary fat pad

of female immunodeficient mice.

Treatment Initiation: Begin treatment when tumors are established (e.g., 100-150 mm³).

Dosage: A starting dose of 20-25 mg/kg daily by oral gavage can be considered, based on

effective doses in other models.

Lymphoma (MYC-driven) Xenograft Model
Cell Line Selection: Use a MYC-amplified lymphoma cell line (e.g., from Diffuse Large B-cell

Lymphoma).

Cell Implantation: Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells into the flank of

immunodeficient mice.

Treatment Initiation: Initiate treatment when tumors reach a volume of 100-200 mm³.

Dosage: An oral daily dose of 20-25 mg/kg can be used as a starting point for efficacy

studies.

Concluding Remarks
BAY1143572 has demonstrated significant preclinical antitumor activity in various xenograft

models, particularly in hematological malignancies like AML. Its mechanism of action, targeting

transcriptional addiction, provides a strong rationale for its evaluation in other cancers heavily

reliant on oncogenes like MYC. The protocols outlined here provide a framework for

researchers to conduct in vivo studies to further explore the therapeutic potential of this

selective CDK9 inhibitor. Careful consideration of the specific tumor model, dosing regimen,

and endpoints will be crucial for successful preclinical evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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